molecular formula C10H9F3O B13932838 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone

1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone

Cat. No.: B13932838
M. Wt: 202.17 g/mol
InChI Key: SHRHGJRQUABKMU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,2,2-trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CF}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCF}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and reaction control systems.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can influence biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone can be compared with other trifluoromethyl ketones such as:

    2,2,2-Trifluoroacetophenone: Similar structure but with a different substitution pattern.

    1-(Trifluoromethyl)phenyl ketone: Another trifluoromethyl ketone with distinct properties.

Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure and properties make it a valuable tool in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-[3-(2,2,2-trifluoroethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3O/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

SHRHGJRQUABKMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC(F)(F)F

Origin of Product

United States

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